molecular formula C14H11BrO B1455933 9H-Xanthene, 9-(bromomethyl)- CAS No. 1493431-21-2

9H-Xanthene, 9-(bromomethyl)-

Cat. No. B1455933
M. Wt: 275.14 g/mol
InChI Key: ZXPHUCIOJLDRGA-UHFFFAOYSA-N
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Description

9H-Xanthene, 9-(bromomethyl)- is a derivative of Xanthene . Xanthene is an organic compound with the formula CH2[C6H4]2O. It is a yellow solid that is soluble in common organic solvents .


Synthesis Analysis

Xanthones (9H-xanthen-9-ones) are yellow-colored and oxygen-containing heterocycles . The first successful xanthone synthesis was reported by Michael and by Kostanecki using a mixture of polyphenol and different salicylic acids heated with acetic anhydride as the dehydrating agent .


Molecular Structure Analysis

The molecular formula of 9H-Xanthene is C13H10O . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Many xanthone structures show promising biological activities. Accordingly, a breadth of synthetic strategies toward xanthone derivatives have been developed . This includes the synthesis of xanthones via the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .


Physical And Chemical Properties Analysis

9H-Xanthene is a yellow solid that is soluble in common organic solvents . Its molecular weight is 182.2179 . The boiling point is 584.2 K and the fusion point is 373.7 K .

Safety And Hazards

9H-Xanthene, 9-(bromomethyl)- should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Given the promising biological activities of many xanthone structures, the isolation of xanthone natural products and the synthesis of new xanthones have both received extensive effort . Future research may focus on developing new synthetic strategies and exploring the biological activities of key xanthone structures .

properties

IUPAC Name

9-(bromomethyl)-9H-xanthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPHUCIOJLDRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Xanthene, 9-(bromomethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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